molecular formula C9H11NO5S B309093 Methyl 2-hydroxy-5-(methylsulfonamido)benzoate

Methyl 2-hydroxy-5-(methylsulfonamido)benzoate

Cat. No. B309093
M. Wt: 245.25 g/mol
InChI Key: ATVHLMIJCMVKOS-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

To a solution of methyl 5-amino-2-hydroxybenzoate (9.58 g, 57.3 mmol) in DCM (150 ml), pyridine (9.27 ml, 115 mmol) was added followed by methanesulfonyl chloride (4.47 ml, 57.3 mmol). The reaction mixture was stirred at RT for 4 hours. Water (50 ml) and HCl 6M (15 ml) were added, and the resulting precipitate was collected by filtration, washed with water and dried to give methyl 2-hydroxy-5-(methylsulfonamido)benzoate (13 g, 53.0 mmol, 92% yield, MS/ESI+ 246.0 [MH]+).
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
9.27 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N1C=CC=CC=1.[CH3:19][S:20](Cl)(=[O:22])=[O:21].Cl>C(Cl)Cl.O>[OH:12][C:5]1[CH:4]=[CH:3][C:2]([NH:1][S:20]([CH3:19])(=[O:22])=[O:21])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
9.58 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
9.27 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.47 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53 mmol
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.